molecular formula C9H11F2NO B15322055 3-Amino-3-(2,6-difluoro-phenyl)-propan-1-ol CAS No. 612532-19-1

3-Amino-3-(2,6-difluoro-phenyl)-propan-1-ol

Cat. No.: B15322055
CAS No.: 612532-19-1
M. Wt: 187.19 g/mol
InChI Key: UNFZVRPMEFMRRN-UHFFFAOYSA-N
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Description

3-Amino-3-(2,6-difluoro-phenyl)-propan-1-ol: is an organic compound characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,6-difluoro-phenyl)-propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 2,6-difluorobenzaldehyde and nitromethane.

    Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 2,6-difluorobenzaldehyde and nitromethane to form a nitro alcohol intermediate.

    Reduction: The nitro group in the intermediate is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 3-Amino-3-(2,6-difluoro-phenyl)-propan-1-ol can undergo oxidation to form a corresponding ketone or aldehyde.

    Reduction: The compound can be reduced further to modify the amino group or the hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Acyl chlorides or alkyl halides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Modified amines or alcohols.

    Substitution Products: Acylated or alkylated derivatives.

Scientific Research Applications

Chemistry: 3-Amino-3-(2,6-difluoro-phenyl)-propan-1-ol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,6-difluoro-phenyl)-propan-1-ol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the difluorophenyl group can enhance its binding affinity and specificity for certain targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    3-Amino-3-phenyl-propan-1-ol: Lacks the difluoro substituents, which may result in different chemical and biological properties.

    3-Amino-3-(2,4-difluoro-phenyl)-propan-1-ol: Similar structure but with different fluorine substitution pattern, which can affect its reactivity and interactions.

    3-Amino-3-(2,6-dichloro-phenyl)-propan-1-ol: Contains chlorine instead of fluorine, leading to different electronic and steric effects.

Uniqueness: The presence of the 2,6-difluoro substituents in 3-Amino-3-(2,6-difluoro-phenyl)-propan-1-ol imparts unique electronic properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

612532-19-1

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

3-amino-3-(2,6-difluorophenyl)propan-1-ol

InChI

InChI=1S/C9H11F2NO/c10-6-2-1-3-7(11)9(6)8(12)4-5-13/h1-3,8,13H,4-5,12H2

InChI Key

UNFZVRPMEFMRRN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CCO)N)F

Origin of Product

United States

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